molecular formula C7H7BrN2 B1333855 2-Bromo-benzamidine CAS No. 92622-81-6

2-Bromo-benzamidine

Cat. No.: B1333855
CAS No.: 92622-81-6
M. Wt: 199.05 g/mol
InChI Key: PIHUJDNZNWCAMK-UHFFFAOYSA-N
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Description

2-Bromo-benzamidine is an organic compound with the molecular formula C(_7)H(_7)BrN(_2) It is characterized by a benzene ring substituted with a bromine atom and an amidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-benzamidine can be synthesized through several methods. One common approach involves the bromination of benzamidine. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-benzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amidine group can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amidine group.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are common for forming new bonds.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamidines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromo-benzamidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Organic Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Industrial Applications: In industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-benzamidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine atom and amidine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Benzamidine: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    2-Chloro-benzamidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

    2-Fluoro-benzamidine: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.

Uniqueness: 2-Bromo-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications where selective reactivity or specific binding interactions are required.

Properties

IUPAC Name

2-bromobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHUJDNZNWCAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394524
Record name 2-Bromo-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92622-81-6
Record name 2-Bromo-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2-bromobenzimidamide in the synthesis of 4-aminoquinazolines?

A1: 2-bromobenzimidamide serves as a crucial starting material in the copper-catalyzed synthesis of 4-aminoquinazolines described in the research []. The reaction proceeds through a one-pot, multi-step process:

    Q2: What are the advantages of this synthetic approach using 2-bromobenzimidamide compared to other methods?

    A2: This copper-catalyzed method using 2-bromobenzimidamide offers several advantages for synthesizing 4-aminoquinazolines:

    • High Efficiency: The reaction proceeds with good to excellent yields (50-90%) [], making it an efficient method for synthesizing a variety of 4-aminoquinazoline derivatives.

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